2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thioamide under acidic conditions to yield the desired thiazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall process safety.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound shares the dichlorophenyl group and exhibits similar biological activities.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another related compound with comparable chemical reactivity and applications.
Uniqueness
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of pyrazole, thiazole, and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c1-25-14-5-2-12(3-6-14)17-11-26-19(23-17)24-18(8-9-22-24)15-7-4-13(20)10-16(15)21/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHFBOERZTMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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